molecular formula C8H7Cl2NO3S B112064 4-Acetamido-3-chlorobenzenesulfonyl chloride CAS No. 16761-18-5

4-Acetamido-3-chlorobenzenesulfonyl chloride

Cat. No.: B112064
CAS No.: 16761-18-5
M. Wt: 268.12 g/mol
InChI Key: ALOQYFFSHSEVJH-UHFFFAOYSA-N
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Description

4-Acetamido-3-chlorobenzenesulfonyl chloride is an organic compound with the molecular formula C8H7Cl2NO3S. It is a derivative of benzenesulfonyl chloride, featuring an acetamido group at the 4-position and a chlorine atom at the 3-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetamido-3-chlorobenzenesulfonyl chloride can be synthesized through the chlorosulfonation of 4-acetamidobenzene. The reaction typically involves the following steps:

    Chlorosulfonation: 4-Acetamidobenzene is treated with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 3-position.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorosulfonation reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:

    Reactant Preparation: Ensuring the purity of 4-acetamidobenzene and chlorosulfonic acid.

    Reaction Control: Maintaining the reaction temperature and time to optimize the yield.

    Product Isolation: Using techniques such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-chlorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form 4-acetamido-3-chlorobenzenesulfonamide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous bases such as sodium hydroxide are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Produces sulfonamide, sulfonate esters, or sulfonate thioesters.

    Hydrolysis: Forms 4-acetamido-3-chlorobenzenesulfonic acid.

    Reduction: Yields 4-acetamido-3-chlorobenzenesulfonamide.

Scientific Research Applications

4-Acetamido-3-chlorobenzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-acetamido-3-chlorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

4-Acetamido-3-chlorobenzenesulfonyl chloride can be compared with other similar compounds, such as:

    4-Acetamidobenzenesulfonyl chloride: Lacks the chlorine atom at the 3-position, resulting in different reactivity and applications.

    3-Chlorobenzenesulfonyl chloride: Lacks the acetamido group, leading to different chemical properties and uses.

    4-Acetamido-3-bromobenzenesulfonyl chloride: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various chemical synthesis processes.

Properties

IUPAC Name

4-acetamido-3-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOQYFFSHSEVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300394
Record name 4-acetamido-3-chlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16761-18-5
Record name 16761-18-5
Source DTP/NCI
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Record name 4-acetamido-3-chlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-acetamidobenzene-1-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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